N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide
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Overview
Description
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide is a complex organic compound that features a benzothiadiazole moiety linked to an indole structure through a sulfonylaminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This step involves the cyclization of appropriate precursors under acidic conditions to form the benzothiadiazole ring.
Sulfonylation: The benzothiadiazole is then sulfonylated using reagents such as chlorosulfonic acid.
Coupling with Indole: The sulfonylated benzothiadiazole is coupled with an indole derivative through a nucleophilic substitution reaction, often facilitated by a base such as triethylamine.
Final Amidation: The resulting intermediate is then subjected to amidation to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in organic solvents like dichloromethane.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the sulfonyl or indole nitrogen atoms.
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its electron-withdrawing properties.
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and analgesic agent.
Biological Studies: Used in molecular docking studies to explore its interactions with various biological targets.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety acts as an electron-withdrawing group, enhancing the compound’s ability to interact with electron-rich sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide
- N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-N’-cyclopropylethanediamide
- N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-1H-indole-6-carboxamide
Uniqueness
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. The presence of both benzothiadiazole and indole moieties allows for versatile interactions in both chemical and biological contexts, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15N5O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C17H15N5O3S2/c23-17(12-4-5-13-11(10-12)6-7-18-13)19-8-9-20-27(24,25)15-3-1-2-14-16(15)22-26-21-14/h1-7,10,18,20H,8-9H2,(H,19,23) |
InChI Key |
INPBUIKZFCHHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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